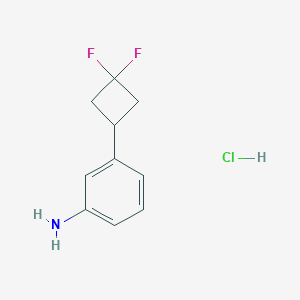
3-(3,3-Difluorocyclobutyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3,3-Difluorocyclobutyl)aniline;hydrochloride” is a chemical compound with the CAS Number: 2378501-41-6 . It has a molecular weight of 219.66 . The IUPAC name for this compound is 3-(3,3-difluorocyclobutyl)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(3,3-Difluorocyclobutyl)aniline;hydrochloride” is 1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7;/h1-4,8H,5-6,13H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
1. Interaction with Biomembranes
Research has shown that the distribution of cyclic halogenated compounds, including those structurally similar to 3-(3,3-Difluorocyclobutyl)aniline;hydrochloride, in model membranes can differ significantly based on their anesthetic properties. This highlights the importance of submolecular interactions in determining the biological effects of such compounds (Tang, Yan, & Xu, 1997).
2. Synthesis and Characterization of Metabolites
The synthesis and characterization of metabolites of commonly used drugs, through processes that may involve compounds like 3-(3,3-Difluorocyclobutyl)aniline;hydrochloride, play a crucial role in understanding drug toxicity and mechanism of action. This is particularly relevant for drugs with rare idiosyncratic adverse reactions (Kenny et al., 2004).
3. Anti-Virulence Agents
Aniline-containing hydroxamic acids have been evaluated for their potential as anti-virulence agents against Helicobacter pylori, indicating the therapeutic potential of aniline derivatives in treating infections (Liu et al., 2018).
4. Chemical Modifications and Reactions
The reactivity of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines or phenols after specific modifications showcases the versatility of aniline derivatives in synthetic chemistry, hinting at the potential transformations of 3-(3,3-Difluorocyclobutyl)aniline;hydrochloride (Itoh et al., 2002).
5. Corrosion Inhibition
The study of thiophene Schiff base compounds, which share functional group similarities with 3-(3,3-Difluorocyclobutyl)aniline;hydrochloride, has demonstrated their efficiency as corrosion inhibitors, suggesting potential applications in material protection (Daoud et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7;/h1-4,8H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXOVMPWMXUXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluorocyclobutyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

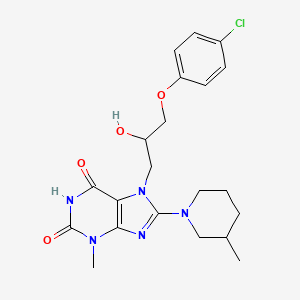
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2772719.png)
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2772720.png)
![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)
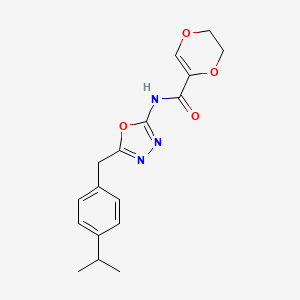
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2772724.png)
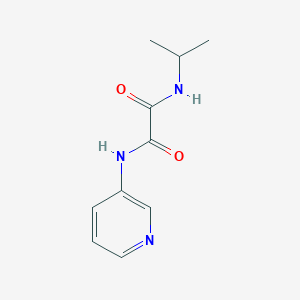
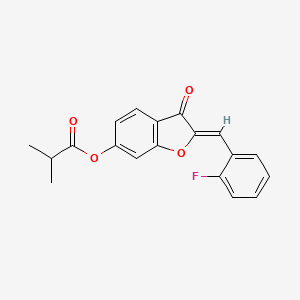
![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)
![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)
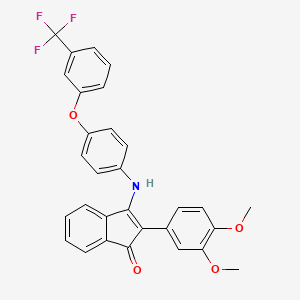
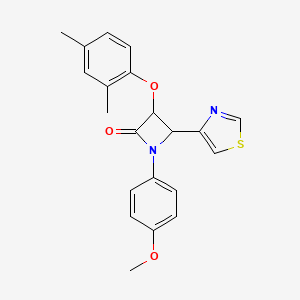
![4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2772737.png)
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)